2-(Dimethoxymethyl)quinoline
Overview
Description
2-(Dimethoxymethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a dimethoxymethyl group attached to the quinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(Dimethoxymethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the dimethoxymethyl group on the quinoline ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2-(Dimethoxymethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using various reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(Dimethoxymethyl)quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)quinoline involves its interaction with molecular targets in biological systems. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition can result in the antibacterial activity of the compound.
Comparison with Similar Compounds
2-(Dimethoxymethyl)quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the dimethoxymethyl group.
2-Methylquinoline: A derivative with a methyl group at the 2-position instead of the dimethoxymethyl group.
2-(Methoxymethyl)quinoline: A derivative with a methoxymethyl group at the 2-position. The presence of the dimethoxymethyl group in this compound can influence its chemical reactivity and biological activity, making it unique among these similar compounds.
Properties
IUPAC Name |
2-(dimethoxymethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-12(15-2)11-8-7-9-5-3-4-6-10(9)13-11/h3-8,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWBXKPBQKCGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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